molecular formula C5H11NO B3040035 (1-Methylazetidin-3-yl)methanol CAS No. 1499172-23-4

(1-Methylazetidin-3-yl)methanol

Cat. No. B3040035
CAS RN: 1499172-23-4
M. Wt: 101.15 g/mol
InChI Key: MFYXNTFIFHINFW-UHFFFAOYSA-N
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Description

“(1-Methylazetidin-3-yl)methanol” is a chemical compound with the CAS Number: 1499172-23-4 and Linear Formula: C5H11NO . It is also known as MAM.


Molecular Structure Analysis

The molecular weight of “(1-Methylazetidin-3-yl)methanol” is 101.15 g/mol . The Inchi Code for this compound is 1S/C5H11NO/c1-6-2-5(3-6)4-7/h5,7H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

“(1-Methylazetidin-3-yl)methanol” is a colorless liquid . The predicted boiling point is 90.5±15.0 °C and the predicted density is 1.005±0.06 g/cm3 . The predicted pKa value is 14.82±0.10 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1-Methylazetidin-3-yl)methanol:

Material Science

(1-Methylazetidin-3-yl)methanol: finds applications in material science, especially in the synthesis of novel polymers and materials. Its incorporation into polymer backbones can enhance the mechanical and thermal properties of the resulting materials. Researchers are investigating its potential in creating advanced materials for use in electronics, coatings, and other high-performance applications .

Agricultural Chemistry

In agricultural chemistry, the compound is explored for its potential as a precursor to agrochemicals. Its derivatives may exhibit herbicidal, fungicidal, or insecticidal properties, contributing to the development of new and effective crop protection agents. This application is crucial for improving agricultural productivity and sustainability .

Environmental Chemistry

(1-Methylazetidin-3-yl)methanol: is studied for its role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity can be harnessed to break down harmful substances in the environment, aiding in pollution control and remediation efforts. This application is vital for addressing environmental challenges and promoting ecological health .

Safety And Hazards

“(1-Methylazetidin-3-yl)methanol” has been classified with the GHS07 pictogram. The hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1-methylazetidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-2-5(3-6)4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYXNTFIFHINFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylazetidin-3-yl)methanol

CAS RN

1499172-23-4
Record name (1-methylazetidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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